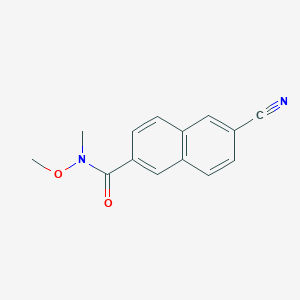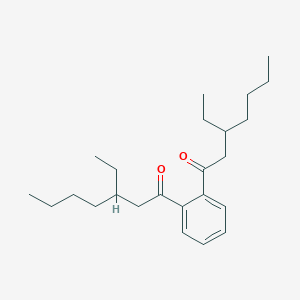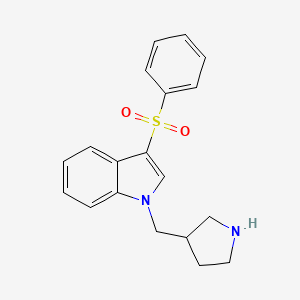
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by the presence of a pyridinone core substituted with a nitro group, an ethyl group, and a dimethylphenoxy group
Vorbereitungsmethoden
The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves several steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate pyridine derivative under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature settings.
Analyse Chemischer Reaktionen
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinone moieties can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one include:
4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.
4-(3,5-Dimethylphenoxy)-3-methylaniline: This compound shares the dimethylphenoxy group but differs in the core structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
651778-60-8 |
|---|---|
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O4/c1-5-13-11(4)17-16(19)14(18(20)21)15(13)22-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
ZDTUOEWZOMNULL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC(=CC(=C2)C)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


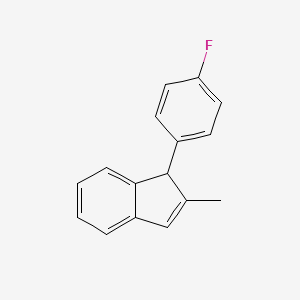


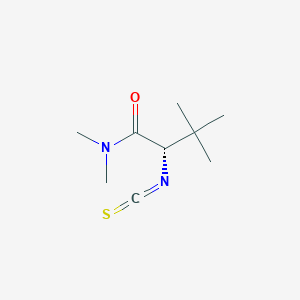
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
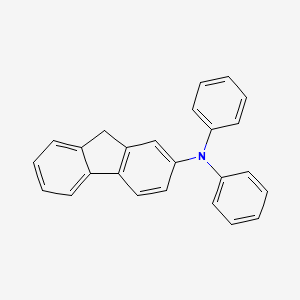

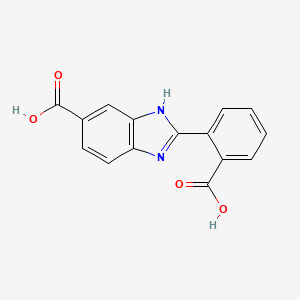
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
